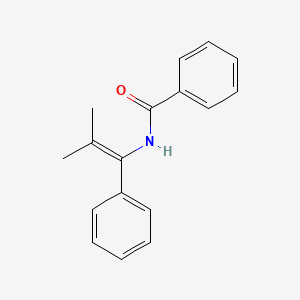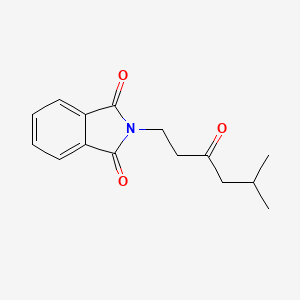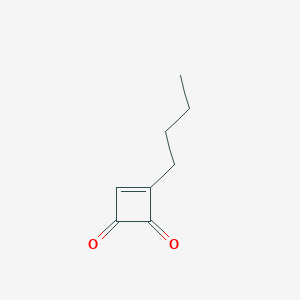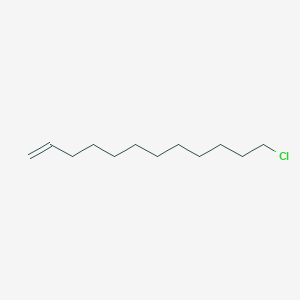
N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 2-methyl-1-phenylprop-1-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide typically involves the condensation of 2-methyl-1-phenylprop-1-en-1-ylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or alcohols, organic solvents, and sometimes heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules allows it to act as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-(2-Methyl-1-phenylprop-1-en-1-yl)acetamide
- 2-(N-(2-Methyl-1-phenylprop-1-en-1-yl)-2-sulfoacetamido)acetic acid
- N-Methyl-N-[(1R)-1-Methyl-2-Phenylethyl]prop-2-en-1-amine
Comparison: N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide is unique due to its benzamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
| 118284-50-7 | |
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-(2-methyl-1-phenylprop-1-enyl)benzamide |
InChI |
InChI=1S/C17H17NO/c1-13(2)16(14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3-12H,1-2H3,(H,18,19) |
InChI-Schlüssel |
HEHDWAKSVLMJKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)




![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)

